molecular formula C9H13FN2O B15231983 (1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

(1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B15231983
M. Wt: 184.21 g/mol
InChI Key: QOBBVQIQLJJHIL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. These compounds are characterized by the presence of a phenyl group attached to an ethylamine chain. The specific structure of this compound includes a fluorine atom and a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and ethylenediamine.

    Reaction Conditions: The key steps in the synthesis may include reductive amination, where the aldehyde group is converted to an amine group in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-quality starting materials, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and activity at these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine: can be compared with other phenylethylamines such as:

Uniqueness

The unique combination of the fluorine atom and methoxy group in this compound distinguishes it from other similar compounds. These substituents can significantly impact its chemical properties, reactivity, and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1R)-1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(9(8)10)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m0/s1

InChI Key

QOBBVQIQLJJHIL-ZETCQYMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1F)[C@H](CN)N

Canonical SMILES

COC1=CC=CC(=C1F)C(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.